molecular formula C17H17N3O3S B2636522 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide CAS No. 1226443-07-7

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide

Cat. No.: B2636522
CAS No.: 1226443-07-7
M. Wt: 343.4
InChI Key: TTXCHUHVHCORDN-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antifungal Applications

Research has identified a class of compounds, including N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide, that have been tested for their efficacy against fungal pathogens affecting crops. A notable study reviewed the structure-activity relationship (SAR) of 100 compounds tested against Fusarium oxysporum f. sp. albedinis (F.o.a.), the pathogen responsible for Bayoud disease in date palms. This disease is a significant threat in North Africa and the Middle East. Among the compounds, those with antifungal pharmacophore sites (δ−···δ−) demonstrated specificity in their biological activity against F.o.a., highlighting the potential of these compounds, including the one , for agricultural applications to protect crops from fungal diseases (Kaddouri et al., 2022).

Chemical Synthesis and Biological Importance

Another area of application is in the synthesis of bioactive molecules. For instance, the synthesis of pyrazole heterocycles, which includes derivatives similar to this compound, has been extensively studied due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthetic methodologies developed for these compounds provide a foundation for the design of new therapeutic agents, further extending the utility of this compound class in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Structure-Activity Relationships

The understanding of structure-activity relationships (SAR) of thiophene derivatives, including those related to this compound, is crucial for the development of new pharmacophores with optimized antiviral, antitumor, and antimycobacterial activities. Research in this area has demonstrated the importance of bioisosteric replacement of aryl substituents with heteroaryl ones to enhance the physicochemical and biological properties of these compounds. This research is instrumental in guiding the design and synthesis of compounds with potential therapeutic applications (Ostrowski, 2022).

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-14-6-3-2-5-12(14)17(22)18-16-11-13(15-7-4-10-24-15)19-20(16)8-9-21/h2-7,10-11,21H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXCHUHVHCORDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=NN2CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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